D-Moses

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

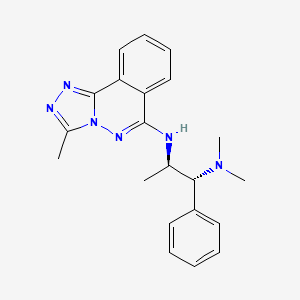

C21H24N6 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(1R,2R)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |

InChI |

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m1/s1 |

InChI Key |

MSFPLTWUFWOKBX-KUHUBIRLSA-N |

Isomeric SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@H](C)[C@@H](C4=CC=CC=C4)N(C)C |

Canonical SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the difference between D-Moses and L-Moses

An In-depth Technical Guide on the Stereoisomers D-Moses and L-Moses for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the enantiomeric pair this compound and L-Moses, detailing their distinct biological activities, underlying mechanisms of action, and the experimental methodologies used for their characterization. L-Moses has been identified as a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and General control non-derepressible 5 (GCN5/KAT2A), while this compound serves as a crucial inactive control for experimental validation.

Core Differences and Biological Activity

This compound and L-Moses are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1] This difference in chirality results in a significant disparity in their biological functions.

-

L-Moses is a potent and selective inhibitor of the PCAF and GCN5 bromodomains.[1][2] These proteins are lysine acetyltransferases (KATs) that play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby influencing gene transcription.[3][4] L-Moses has demonstrated neuroprotective effects by attenuating neuronal cell death induced by endoplasmic reticulum (ER) stress.[3][5] This is achieved through the modulation of the Unfolded Protein Response (UPR), a cellular stress pathway.[5]

-

This compound is the inactive enantiomer of L-Moses.[1][2] It exhibits no observable binding to the PCAF bromodomain and is therefore used as a negative control in experiments to ensure that the observed effects of L-Moses are specific to its intended target and not due to off-target or non-specific cytotoxic effects.[1][2][6]

Quantitative Data Summary

The following tables summarize the quantitative data for L-Moses, highlighting its potency and selectivity for its primary targets.

Table 1: In Vitro Binding Affinity and Potency of L-Moses

| Target | Assay Type | Parameter | Value (nM) |

| PCAF | HTRF binding competition | Ki | 47[2] |

| PCAF | BROMOscan | KD | 48[2] |

| PCAF | Isothermal Titration Calorimetry (ITC) | KD | 126[2] |

| GCN5 | BROMOscan | KD | 220[2] |

| GCN5 | Isothermal Titration Calorimetry (ITC) | KD | 600[2] |

Table 2: Cellular Activity of L-Moses

| Target/Assay | Cell Line | Parameter | Value (nM) |

| PCAF (truncated) | HEK293 | IC50 (NanoBRET) | 220[2] |

| PCAF (full-length) | HEK293 | IC50 (NanoBRET) | 1,200[2] |

| PCAF (full-length pull-down) | Cell Lysates | IC50 | 660[2] |

| GCN5 (full-length pull-down) | Cell Lysates | IC50 | 220[2] |

Table 3: Off-Target Binding Profile of L-Moses

| Off-Target | Binding Affinity (nM) |

| μ-opioid receptor | 100[2] |

| OPRL1 receptor | 840[2] |

| κ-opioid receptor | 1,100[2] |

| 5-HT transporter | 220[2] |

| L-Moses showed no significant binding to a panel of 130 other off-targets at concentrations up to 10 μM.[2] |

Signaling Pathway of L-Moses in Neuroprotection

L-Moses exerts its neuroprotective effects by inhibiting PCAF (KAT2B), which is a critical transcriptional regulator involved in the adaptive Unfolded Protein Response (UPR) during ER stress.[5] The UPR is a signaling network that allows cells to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR has three main sensor branches: IRE1, PERK, and ATF6. KAT2B acts as a transcriptional co-activator that is essential for maintaining the expression of key UPR genes. By inhibiting KAT2B, L-Moses can modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors under conditions of prolonged ER stress.[5]

Caption: L-Moses inhibits KAT2B (PCAF), modulating the UPR pathway to promote cell survival.

Experimental Protocols

Detailed, step-by-step protocols for the specific L-Moses experiments are often proprietary or found within the supplementary materials of specific publications. However, this section outlines the general methodologies for the key experiments cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay

This assay is used to determine the binding affinity (Ki) of a compound to a target protein.

Principle: The assay measures the competition between a fluorescently labeled ligand and the unlabeled test compound (L-Moses) for binding to the target protein (PCAF). A high HTRF signal indicates the labeled ligand is bound, while a low signal indicates displacement by the test compound.

General Protocol:

-

Prepare a reaction mixture containing the target protein (e.g., GST-tagged PCAF), a biotinylated histone peptide ligand, a Europium cryptate-labeled anti-tag antibody (donor), and a streptavidin-conjugated acceptor fluorophore.

-

Add serial dilutions of L-Moses or this compound (as a control) to the reaction mixture in a microplate.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (acceptor/donor emission) and plot the results against the compound concentration to determine the IC50, from which the Ki can be calculated.

Caption: Workflow for an HTRF-based competitive binding assay.

BROMOscan™ Assay

BROMOscan is a competition binding assay platform used to determine dissociation constants (KD).

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of protein bound to the solid support is quantified using qPCR.

General Protocol:

-

Bromodomain proteins (e.g., PCAF, GCN5) are tagged with a unique DNA identifier.

-

The tagged proteins are incubated with an immobilized ligand in the presence of varying concentrations of the test compound (L-Moses).

-

After incubation, unbound proteins are washed away.

-

The amount of DNA-tagged protein remaining bound to the solid support is quantified using qPCR.

-

The results are compared to a DMSO control to determine the percentage of binding inhibition, and a KD value is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (L-Moses) is titrated into a solution of the macromolecule (PCAF or GCN5) in a sample cell. The heat released or absorbed upon binding is measured by the calorimeter.

General Protocol:

-

Prepare highly pure and buffer-matched solutions of the protein (in the sample cell) and the ligand (in the injection syringe).

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Measure the heat change after each injection until the protein becomes saturated with the ligand.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

NanoBRET™ Target Engagement Assay

This assay measures the interaction of a test compound with a target protein in living cells.

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

General Protocol:

-

Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., PCAF) fused to NanoLuc® luciferase.

-

Add a cell-permeable fluorescent tracer that specifically binds to the target protein.

-

Add serial dilutions of the test compound (L-Moses) and incubate.

-

Add the NanoLuc® substrate to initiate the luminescent reaction.

-

Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the NanoBRET ratio and plot it against the compound concentration to determine the cellular IC50.

References

- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 2. KAT2B Is Required for Pancreatic Beta Cell Adaptation to Metabolic Stress by Controlling the Unfolded Protein Response. [dev.diagenode.com]

- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 6. NanoBRET® Bromodomain/Histone Interaction Assays [promega.sg]

The Chemical Biology of D-Moses: A Technical Guide to a PCAF Bromodomain Negative Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Moses, also known as D-45, is the inactive enantiomer of the potent and selective p300/CBP-associated factor (PCAF) bromodomain inhibitor, L-Moses. In the study of epigenetic regulation, where precise molecular interactions are paramount, this compound serves as an essential experimental tool. Its chemical structure is identical to L-Moses in composition but opposite in stereochemistry, rendering it unable to bind to the PCAF bromodomain. This lack of binding activity makes this compound an ideal negative control for in vitro and cellular assays designed to investigate the biological roles of PCAF bromodomain inhibition by L-Moses. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental utility of this compound, including detailed protocols and data presentation to facilitate its effective use in research settings.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the triazolophthalazine class of compounds. It was developed alongside its active enantiomer, L-Moses, through iterative cycles of rational inhibitor design and biophysical characterization.

Table 1: Physicochemical Properties of this compound and L-Moses

| Property | This compound (D-45) | L-Moses (L-45) |

| Synonym(s) | (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine | (1S,2S)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine |

| Molecular Formula | C₂₁H₂₄N₆ | C₂₁H₂₄N₆ |

| Molecular Weight | 360.46 g/mol | 360.46 g/mol |

| CAS Number | 2084850-77-9 | Not available |

| Appearance | White to beige powder | Not available |

| Solubility | DMSO: 2 mg/mL (clear solution) | Not available |

| Storage | 2-8°C | Not available |

| SMILES String | CC1=NN=C2N1N=C(N--INVALID-LINK----INVALID-LINK--N(C)C)C4=CC=CC=C42 | Not available |

Mechanism of Action (or Inaction)

The p300/CBP-associated factor (PCAF), a histone acetyltransferase, plays a crucial role in transcriptional regulation. The bromodomain of PCAF recognizes and binds to acetylated lysine residues on histones and other proteins, a key event in chromatin remodeling and the recruitment of the transcriptional machinery.

L-Moses is a potent and selective inhibitor of the PCAF bromodomain. It competitively binds to the acetyl-lysine binding pocket of the PCAF bromodomain, thereby preventing its interaction with acetylated histones and disrupting downstream gene transcription.

In contrast, this compound, due to its specific stereochemistry, shows no observable binding to the PCAF bromodomain. This makes it an excellent negative control to ensure that the observed biological effects of L-Moses are due to its specific inhibition of the PCAF bromodomain and not to off-target effects or the general chemical structure of the compound.

Quantitative Data

The following tables summarize the key quantitative data for L-Moses, highlighting the inactivity of this compound.

Table 2: In Vitro Binding Affinity and Potency of L-Moses

| Parameter | Target | Value (L-Moses) | Value (this compound) | Assay Method |

| Ki | PCAF | 47 nM | No observable binding | HTRF Binding Competition |

| KD | PCAF | 48 nM | No observable binding | BROMOscan |

| KD | PCAF | 126 nM | No observable binding | Isothermal Titration Calorimetry (ITC) |

| KD | GCN5 | 220 nM | No observable binding | BROMOscan |

| KD | GCN5 | 600 nM | No observable binding | Isothermal Titration Calorimetry (ITC) |

| Selectivity vs BRD4 | - | >4500-fold | Not applicable | - |

Table 3: Cellular Activity of L-Moses

| Assay | Target | IC₅₀ (L-Moses) | IC₅₀ (this compound) |

| NanoBRET (truncated) | PCAF | 220 nM | No observable activity |

| NanoBRET (full-length) | PCAF | 1.2 µM | No observable activity |

| Competing pull-down (full-length PCAF) | PCAF | 660 nM | No observable activity |

| Competing pull-down (full-length GCN5) | GCN5 | 220 nM | No observable activity |

| Cytotoxicity in PBMCs (24 hours) | - | No cytotoxicity observed at up to 10 µM | No cytotoxicity observed at up to 10 µM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PCAF signaling pathway and the experimental workflow for the discovery of L-Moses.

Mechanism of inaction for D-Moses in PCAF binding

An in-depth technical guide on the mechanism of inaction for D-Moses in PCAF binding.

Executive Summary

The p300/CBP-associated factor (PCAF, also known as KAT2B) is a critical epigenetic regulator and transcriptional coactivator. Its bromodomain module plays a key role in gene regulation by recognizing and binding to acetylated lysine residues on histones and other proteins. To study the specific functions of the PCAF bromodomain, highly selective chemical probes are required. L-Moses is a potent and selective chemical probe developed for the bromodomains of PCAF and the closely related GCN5. Crucially, its enantiomer, this compound, serves as a rigorously validated negative control.

This guide details the mechanism underlying the specific inaction of this compound as a PCAF bromodomain binder. The lack of binding is not due to a lack of chemical reactivity but is instead a direct consequence of stereochemistry. The PCAF bromodomain's acetyl-lysine binding pocket is a chiral environment that selectively recognizes the specific three-dimensional structure of L-Moses. This compound, as the mirror image of L-Moses, cannot achieve the necessary complementary interactions within this pocket and therefore does not bind with any appreciable affinity. This stereospecificity is the cornerstone of its utility as a negative control, allowing researchers to distinguish on-target biological effects of L-Moses from potential off-target or compound-related artifacts.

Introduction to PCAF and Chemical Probes

PCAF is a member of the GNAT (Gcn5-related N-acetyltransferase) family of lysine acetyltransferases.[1] It is involved in numerous cellular processes, including transcription, DNA repair, and cell cycle regulation. The PCAF protein contains a C-terminal bromodomain, a conserved structural motif of approximately 110 amino acids that functions as a "reader" of epigenetic marks.[2] It specifically recognizes and binds to ε-N-acetyllysine (Kac) residues on histone tails, which is a key event in chromatin remodeling and gene activation.

To dissect the precise role of the PCAF bromodomain, chemical probes—small molecules that potently and selectively modulate a protein's function—are invaluable tools. A high-quality chemical probe must be accompanied by a closely related but biologically inactive negative control. This control helps to ensure that the observed cellular phenotype is a result of modulating the intended target, not from off-target effects. This compound was designed specifically to serve this purpose for the active PCAF/GCN5 bromodomain probe, L-Moses.[3]

Mechanism of Inaction: The Role of Stereochemistry

The core mechanism for the inaction of this compound in binding to the PCAF bromodomain is stereoselectivity . Enantiomers (like L-Moses and this compound) are chiral molecules that are non-superimposable mirror images of each other. While they have identical chemical formulas and physical properties in an achiral environment, they interact differently with other chiral molecules, such as the amino acid residues that form a protein's binding site.

L-Moses was synthesized in an enantiopure form from (1R,2S)-(-)-norephedrine.[1] This specific configuration allows its triazolophthalazine core and associated chemical groups to orient perfectly within the PCAF bromodomain's acetyl-lysine binding pocket, forming key hydrogen bonds and van der Waals interactions that result in high-affinity binding.

This compound, as the enantiomer of L-Moses, is its exact mirror image. This reversal of stereochemistry means that its functional groups are presented in a spatial arrangement that is incompatible with the PCAF binding site. It is sterically hindered from achieving the optimal orientation required for binding, and key interactions cannot be formed. Consequently, this compound exhibits no significant affinity for the PCAF bromodomain, rendering it inactive as a binder.

References

A Researcher's Technical Guide to D-Moses for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on D-Moses, the inactive enantiomer of the potent p300/CBP-associated factor (PCAF) bromodomain inhibitor, L-Moses. This compound serves as an essential negative control in laboratory experiments, enabling researchers to validate the specific effects of its active counterpart. This document outlines suppliers, experimental protocols, and the relevant biological pathways to facilitate its effective use in research settings.

Procuring this compound for Research Use

This compound, also known as D-45, is available from several reputable suppliers of research chemicals. Its CAS number is 2084850-77-9. When purchasing, it is crucial to verify the purity and intended use for laboratory research only.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | HY-101125B | >98% | 5 mg, 10 mg, 50 mg, 100 mg | $340 (5 mg), $530 (10 mg) |

| Sigma-Aldrich | SML2191 | ≥98% (HPLC) | 25 mg | €760.58 (25 mg) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Understanding the Biological Context: The PCAF Signaling Pathway

This compound is the inactive control for L-Moses, a selective inhibitor of the PCAF bromodomain. PCAF is a histone acetyltransferase (HAT) that plays a critical role in transcriptional activation. It recognizes and binds to acetylated lysine residues on histones and other proteins via its bromodomain, leading to chromatin remodeling and gene expression. L-Moses competitively binds to the acetyl-lysine binding pocket of the PCAF bromodomain, preventing this interaction. As the inactive enantiomer, this compound does not exhibit significant binding to the PCAF bromodomain and therefore should not elicit the same biological effects, making it an ideal negative control.[1]

References

D-Moses: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Experimental Use of D-Moses

For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount to the validity and interpretation of experimental results. In the study of epigenetic modulators, specifically inhibitors of bromodomains, this compound serves as a critical negative control for its enantiomer, L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. This technical guide provides comprehensive information on this compound, including its supplier, chemical properties, and detailed experimental protocols where it is used to validate the specific effects of L-Moses.

Supplier and Product Information

This compound, also known as D-45, is commercially available from several chemical suppliers catering to the research community. A primary supplier is MedChemExpress.[1][2]

Table 1: Product Information

| Parameter | Information |

| Product Name | This compound; D-45 |

| CAS Number | 2084850-77-9 |

| Primary Supplier | MedChemExpress |

| Typical Sizes | 5 mg, 10 mg, 50 mg, 100 mg |

| Storage | Stock solution: -80°C (6 months), -20°C (1 month) |

| Use | For research use only. Not for patient use. |

Chemical and Biological Properties

This compound is the enantiomer of L-Moses and is specifically used as an inactive control compound.[1][2] While L-Moses is a potent inhibitor of the PCAF bromodomain, this compound exhibits no observable binding to this target.[1][2][3] This stereochemical difference in activity makes this compound an ideal tool for distinguishing the on-target effects of L-Moses from any potential off-target or non-specific effects.

The p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation.[3][4] Its bromodomain recognizes acetylated lysine residues on histones and other proteins, facilitating chromatin remodeling and the recruitment of transcriptional machinery.[4] Dysregulation of PCAF has been implicated in various diseases, including cancer and viral infections.[3][4]

Quantitative Data: Binding Affinity and Potency

The following table summarizes the key quantitative data for L-Moses, highlighting the inactivity of this compound. This data is crucial for designing experiments and interpreting results.

Table 2: Binding Affinity and Potency of L-Moses (with this compound as a control)

| Parameter | Target | Value (L-Moses) | Value (this compound) |

| Binding Affinity (Kd) | PCAF Bromodomain (ITC) | 126 nM[4][5][6] | No observable binding[3][4] |

| Binding Affinity (Kd) | PCAF Bromodomain (BROMOscan) | 48 nM[4][5] | Not reported |

| Inhibitor Constant (Ki) | PCAF Bromodomain (HTRF) | 47 nM[4][5] | Not reported |

| Binding Affinity (Kd) | GCN5 Bromodomain (ITC) | 600 nM[4][5] | Not reported |

| Binding Affinity (Kd) | GCN5 Bromodomain (BROMOscan) | 220 nM[4][5] | Not reported |

| Cellular Activity (IC50) | PCAF NanoBRET (truncated) | 220 nM[4] | Not reported |

| Cellular Activity (IC50) | PCAF NanoBRET (full-length) | 1.2 µM[4] | Not reported |

| Cellular Activity (IC50) | Competing pull-down (full-length PCAF) | 660 nM[4] | Not reported |

| Cellular Activity (IC50) | Competing pull-down (full-length GCN5) | 220 nM[4] | Not reported |

| Selectivity | BRD4 vs. PCAF | >4500-fold[4] | Not applicable |

Experimental Protocols

This compound should be used in parallel with L-Moses in all experiments to ensure that the observed biological effects are due to the specific inhibition of the PCAF bromodomain. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of L-Moses binding to the PCAF bromodomain, with this compound as a negative control.

Methodology:

-

Protein Preparation: Express and purify the recombinant human PCAF bromodomain (e.g., residues 717-833). Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[4]

-

Ligand Preparation: Dissolve L-Moses and this compound separately in the same ITC buffer to a final concentration of approximately 1 mM.

-

ITC Experiment:

-

Fill the sample cell of an ITC instrument (e.g., MicroCal ITC200) with the PCAF bromodomain solution at a concentration of approximately 50 µM.[4]

-

Load the injection syringe with the L-Moses or this compound solution.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction for L-Moses. For this compound, no significant heat change is expected, confirming its lack of binding.

NanoBRET Target Engagement Assay

Objective: To measure the ability of L-Moses to displace the PCAF bromodomain from its natural binding partner, histone H3, in living cells, using this compound as a negative control.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in a suitable medium.

-

Co-transfect the cells with two plasmids: one encoding the PCAF bromodomain fused to NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.[4]

-

-

Assay Setup:

-

Seed the transfected cells into 96-well plates.

-

Treat the cells with the HaloTag NanoBRET 618 Ligand, which acts as the energy acceptor.[4]

-

-

Compound Treatment: Treat the cells with a serial dilution of L-Moses or this compound. Include a vehicle control (e.g., DMSO).

-

Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a suitable plate reader.

-

Data Analysis: Calculate the IC50 value for L-Moses, which represents the concentration at which it inhibits 50% of the PCAF-histone H3.3 interaction. This compound should not show any significant inhibition of the BRET signal.

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of L-Moses in a cancer model, using this compound as a negative control to ensure that any anti-tumor effects are due to PCAF bromodomain inhibition.

Methodology:

-

Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-scid gamma mice) and a cancer cell line sensitive to PCAF inhibition.[7]

-

Tumor Implantation: Subcutaneously inject the tumor cells into the flank of each mouse.[7]

-

Compound Formulation and Administration:

-

Prepare a suitable vehicle for administration (e.g., a solution of DMSO, Tween 80, and saline).[7]

-

Dissolve L-Moses and this compound in the vehicle to the desired concentration.

-

Administer the compounds to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.[7]

-

-

Tumor Growth Monitoring: Regularly measure tumor volume using calipers.[7]

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.[7] Measure the final tumor weight and perform further analysis, such as Western blotting or immunohistochemistry, on the tumor tissue.[7]

Visualizations

PCAF Signaling Pathway and L-Moses Inhibition

Caption: PCAF signaling pathway and the inhibitory action of L-Moses.

Experimental Workflow for Comparing L-Moses and this compound

Caption: Workflow for comparing the effects of L-Moses and this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. L-Moses | Structural Genomics Consortium [thesgc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

The Two Faces of a Molecule: An In-depth Guide to Enantiomers in Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological activity. For a significant portion of pharmaceuticals, this structure includes a property known as chirality, where a molecule and its mirror image are non-superimposable, much like a pair of hands. These mirror-image molecules are termed enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[1][2] This guide provides a detailed exploration of the critical role of enantiomers in drug development, from their differential effects on biological systems to the analytical techniques used for their separation and the regulatory landscape that governs their approval.

The Principle of Enantioselectivity in Drug Action

The differential effects of enantiomers stem from their interactions with chiral biological macromolecules such as enzymes, receptors, and proteins.[1][3] One enantiomer, often termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects or toxicity.[1][3] This phenomenon, known as enantioselectivity, underscores the importance of studying enantiomers as separate chemical entities.[2]

The decision to develop a single enantiomer or a racemic mixture (a 50:50 mixture of both enantiomers) is a critical one in drug development, with regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) requiring robust justification for the chosen approach.[3] The development of a single-enantiomer drug from a previously approved racemate, a process known as "chiral switching," has become a common strategy in the pharmaceutical industry.[1]

Quantitative Comparison of Enantiomeric Activities

The pharmacological and pharmacokinetic differences between enantiomers can be stark. The following tables summarize quantitative data for several well-known chiral drugs, illustrating the significant variations in their biological activities.

Table 1: Comparative Pharmacological Activity of Enantiomers

| Drug | Enantiomer | Target | Activity (Ki, IC50, etc.) | Eudysmic Ratio (S/R or +/-) | Reference(s) |

| Propranolol | S-(-)-Propranolol | β-adrenergic receptors | High affinity | ~100-179 | [4][5] |

| R-(+)-Propranolol | β-adrenergic receptors | Low affinity | [4][5] | ||

| Ibuprofen | S-(+)-Ibuprofen | Cyclooxygenase (COX) | Potent inhibitor | ~28 | [6] |

| R-(-)-Ibuprofen | Cyclooxygenase (COX) | Weak inhibitor | [6] | ||

| Ketoprofen | S-(+)-Ketoprofen | Cyclooxygenase (COX) | Active inhibitor | - | [7] |

| R-(-)-Ketoprofen | Cyclooxygenase (COX) | Inactive | - | [7] | |

| Citalopram | S-(+)-Citalopram (Escitalopram) | Serotonin Transporter (SERT) | High affinity | ~40 | [8] |

| R-(-)-Citalopram | Serotonin Transporter (SERT) | Low affinity | [8] |

Table 2: Comparative Pharmacokinetic Parameters of Enantiomers

| Drug | Enantiomer | Parameter | Value | Reference(s) |

| Atenolol | S-(-)-Atenolol | Renal Clearance (mL/min) | 129 ± 32 | [9] |

| R-(+)-Atenolol | Renal Clearance (mL/min) | 120 ± 29 | [9] | |

| S-(-)-Atenolol | AUC (ng/mLh) | 1640 ± 602 | [9] | |

| R-(+)-Atenolol | AUC (ng/mLh) | 1860 ± 652 | [9] | |

| Ibuprofen | R-(-)-Ibuprofen | Clearance (L/h) | 5.2 (test), 5.0 (reference) | [10] |

| R-(-)-Ibuprofen | AUC (µg/mLh) | 39.7 (test), 41.1 (reference) | [10] | |

| S-(+)-Ibuprofen | AUC (µg/mLh) | 67.5 (test), 68.2 (reference) | [10] | |

| Ketoprofen (in RA patients) | R-(-)-Ketoprofen | t½ (h) | 1.66 ± 0.43 | [11] |

| S-(+)-Ketoprofen | t½ (h) | 1.82 ± 0.59 | [11] | |

| Propranolol (oral 80mg racemate) | R-(+)-Propranolol | Plasma Conc. (ng/mL) | 22.3 ± 21.7 | [5] |

| S-(-)-Propranolol | Plasma Conc. (ng/mL) | 30.4 ± 26.9 | [5] |

Regulatory Landscape for Chiral Drugs

Regulatory bodies have established clear guidelines for the development of stereoisomeric drugs, emphasizing the need for a thorough understanding of the properties of each enantiomer.

U.S. Food and Drug Administration (FDA)

The FDA's 1992 policy statement, "Development of New Stereoisomeric Drugs," outlines the agency's expectations. Key requirements include:

-

The stereoisomeric composition of a new drug must be known and characterized.[12]

-

Quantitative assays for individual enantiomers in biological samples should be developed early in the drug development process.[12]

-

The pharmacokinetic profiles of the individual enantiomers should be determined.[12]

-

The decision to develop a single enantiomer or a racemate must be scientifically justified.[12]

-

For a "chiral switch," the single enantiomer is often treated as a new active substance, requiring substantial evidence of its own safety and efficacy.[3]

European Medicines Agency (EMA)

The EMA's guideline, "Investigation of Chiral Active Substances," provides a similar framework. Important aspects include:

-

The pharmacological and toxicological properties of each enantiomer should be investigated.[13]

-

Justification for marketing a racemate instead of a single enantiomer is required.[13]

-

For a chiral switch, where a single enantiomer is developed from an approved racemate, specific toxicological testing, including repeated dose toxicity studies of up to three months, may be required.[13]

-

The manufacturing process must be well-controlled to ensure the stereoisomeric purity of the final product.[13]

Visualizing Enantioselective Mechanisms

The differential interaction of enantiomers with their biological targets can lead to distinct downstream signaling events. Graphviz diagrams can effectively illustrate these complex relationships.

Citalopram Enantiomers and the Serotonin Transporter (SERT)

Citalopram is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). The S-enantiomer (escitalopram) is primarily responsible for the therapeutic effect, while the R-enantiomer can antagonize the action of the S-enantiomer.[14][15]

Caption: Interaction of Citalopram enantiomers with SERT.

Beta-Blocker Enantiomers and β-Adrenergic Receptor Signaling

Beta-blockers are a class of drugs used to manage cardiovascular conditions. The β-blocking activity predominantly resides in the S-(-)-enantiomer.[4]

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of the enantiomers of atenolol. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetics of atenolol enantiomers in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 13. ijirset.com [ijirset.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of Bromodomain Inhibitors in Cancer Research: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigenetic dysregulation is a hallmark of cancer, presenting a fertile ground for novel therapeutic strategies. Among the most promising targets are the Bromodomain and Extra-Terminal (BET) proteins, which act as epigenetic "readers" recognizing acetylated lysine residues on histones and transcription factors. This recognition is a critical step in recruiting transcriptional machinery to promoters and super-enhancers, driving the expression of key oncogenes. Small-molecule inhibitors targeting BET proteins, particularly the well-studied BRD4, have demonstrated significant anti-tumor activity across a spectrum of hematological malignancies and solid tumors. This guide provides an in-depth technical overview of the core mechanisms, key signaling pathways, preclinical and clinical data, and essential experimental protocols relevant to the study of bromodomain inhibitors in oncology.

Mechanism of Action: Disrupting Transcriptional Addiction

The primary anti-cancer mechanism of BET inhibitors stems from their ability to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin.[1] This displacement prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex and other essential coactivators, leading to the suppression of transcriptional elongation.[2]

Cancer cells are often "addicted" to the high-level expression of specific oncogenes for their survival and proliferation. Many of these critical oncogenes, such as MYC, BCL2, and FOSL1, are regulated by super-enhancers—large clusters of enhancers densely occupied by transcription factors and co-activators, including BRD4.[3][4] BET inhibitors exhibit a preferential effect on genes regulated by super-enhancers, leading to a rapid and potent downregulation of these key oncogenic drivers.[3] This selective suppression explains the potent anti-tumor effects of BET inhibitors at doses that can be tolerated by normal tissues.[2]

Core Signaling Pathways and Cellular Effects

BET inhibitors impact several critical signaling pathways that are frequently dysregulated in cancer, leading to pleiotropic anti-tumor effects including cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.

The BRD4-MYC Axis

The downregulation of the MYC oncogene is one of the most well-documented effects of BET inhibition.[5] BRD4 is essential for the transcriptional activation of MYC.[6] By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its expression, leading to G1 cell cycle arrest and apoptosis in a multitude of cancer models, particularly hematological malignancies.[6][7]

Other Key Pathways

-

NF-κB Pathway: BRD4 has been shown to co-activate NF-κB-dependent transcription. BET inhibitors can suppress this pathway, which is crucial for inflammation and cell survival in many cancers.[8]

-

Apoptosis Regulation: Beyond MYC, BET inhibitors directly suppress the expression of anti-apoptotic proteins like BCL-2, tipping the cellular balance towards programmed cell death.[5] This is particularly relevant in lymphomas and leukemias.

-

Angiogenesis: Some studies have shown that BET inhibitors can exert anti-angiogenic effects, partly by downregulating the expression of vascular endothelial growth factor (VEGF).[9]

Quantitative Data: Preclinical and Clinical Efficacy

The efficacy of bromodomain inhibitors has been quantified across numerous preclinical models and early-phase clinical trials.

In Vitro Anti-proliferative Activity

BET inhibitors like JQ1 and OTX015 have demonstrated potent growth inhibition across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range for sensitive lines.

| Cell Line | Cancer Type | Compound | IC50 Value | Citation(s) |

| MCF7 | Breast Cancer (Luminal) | JQ1 | 0.48 µM | [7][10] |

| T47D | Breast Cancer (Luminal) | JQ1 | 0.26 µM | [7][10] |

| HS578T | Breast Cancer (TNBC) | JQ1 | 200 - 500 nM | [11] |

| MDAMB231 | Breast Cancer (TNBC) | JQ1 | 200 - 500 nM | [11] |

| H23 | Lung Adenocarcinoma | JQ1 | < 5 µM | [12] |

| RPMI-8226 | Multiple Myeloma | JQ1 | ~0.1 µM | [12] |

| BxPC3 | Pancreatic Cancer | JQ1 | 3.5 µM | [13] |

| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~250 nM | [14] |

| Various DLBCL | Diffuse Large B-Cell Lymphoma | GS-5829 | 17 - 330 nM | [15] |

TNBC: Triple-Negative Breast Cancer; DLBCL: Diffuse Large B-Cell Lymphoma

In Vivo Xenograft Models

In vivo studies using patient-derived or cell line-based xenografts in immunodeficient mice have confirmed the anti-tumor activity of BET inhibitors, showing significant tumor growth inhibition.

| Xenograft Model | Cancer Type | Compound | Dosing | Outcome | Citation(s) |

| PDAC Tumorgrafts | Pancreatic Cancer | JQ1 | 50 mg/kg daily | Significant tumor growth inhibition in 5/5 models | [13] |

| PCa Xenograft | Prostate Cancer | JQ1 | Not specified | Significant tumor reduction | [6][16] |

| TNBC Xenograft | Triple-Negative Breast Cancer | JQ1 | Not specified | Significant tumor growth inhibition | [16] |

| Neuroblastoma | Neuroblastoma | I-BET726 | Oral admin. | Tumor growth inhibition; ↓MYCN & BCL2 | [5] |

| AML (MV-4-11) | Acute Myeloid Leukemia | BPI-23314 | 1-10 mg/kg daily | Strong, dose-dependent anti-tumor activity | [17] |

Phase I Clinical Trial Data (OTX015/MK-8628)

Early clinical trials with the oral BET inhibitor OTX015 provided proof-of-concept for this drug class in humans, establishing a recommended Phase 2 dose (RP2D) and demonstrating clinical activity, particularly in hematologic malignancies.

| Study Population | N | RP2D | Most Common Grade ≥3 AEs | Clinical Activity Highlights | Citation(s) |

| Acute Leukemia | 41 | 80 mg/day (14 days on, 7 off) | Diarrhea, Fatigue | 2 CR, 1 CRi observed in AML/MDS patients | [18] |

| Lymphoma/Myeloma | 45 | 80 mg/day (14 days on, 7 off) | Thrombocytopenia (58%) | 2 CR and 1 PR in DLBCL patients | [2][18][19] |

| Combined Heme Malignancies | 86 | 80 mg/day | Thrombocytopenia, Diarrhea, Asthenia | 5 CR and 3 PR across cohorts | [2][18] |

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; PR: Partial Response; AEs: Adverse Events.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of bromodomain inhibitors. Below are detailed methodologies for core assays.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Multi-well spectrophotometer (plate reader).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the BET inhibitor. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3][20]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete dissolution.[21]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.

Western Blot for Protein Expression

This technique is used to detect changes in the expression levels of key proteins like MYC and BCL2 following inhibitor treatment.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-c-MYC, anti-BCL2, anti-BRD4, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: Treat cells with the BET inhibitor for the desired time (e.g., 6, 24, 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.[22]

Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by high-throughput sequencing (ChIP-seq) is the gold standard for identifying the genome-wide binding sites of a protein like BRD4 and assessing its displacement by an inhibitor.

Protocol Outline:

-

Cell Treatment and Crosslinking: Treat cells (e.g., 1-5 x 10⁷ cells per IP) with the BET inhibitor or vehicle. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[23][24][25]

-

Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.[23][24]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control. Capture the antibody-chromatin complexes with Protein A/G beads.[26]

-

Washing: Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[24]

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[23][25]

-

DNA Purification: Purify the immunoprecipitated DNA using a column-based kit or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare DNA libraries from the ChIP and input DNA samples and perform high-throughput sequencing.[23]

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of BRD4 enrichment. Perform differential binding analysis to find loci where BRD4 occupancy is significantly reduced upon inhibitor treatment.[23]

Future Directions and Conclusion

The field of bromodomain inhibition is rapidly evolving. While first-generation pan-BET inhibitors have shown promise, they are also associated with on-target toxicities like thrombocytopenia.[19] Current research focuses on several key areas:

-

Selective Inhibition: Developing inhibitors that selectively target one of the two bromodomains (BD1 or BD2) or specific BET family members (e.g., BRD4 vs. BRD2/3) to potentially improve the therapeutic window.[9]

-

Targeted Degradation: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BET proteins rather than just inhibiting them, which may lead to a more durable response and overcome resistance.[22]

-

Combination Therapies: Exploring rational combinations of BET inhibitors with other targeted agents (e.g., BCL2 inhibitors, kinase inhibitors) or standard chemotherapy to enhance efficacy and combat resistance.[15]

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pnas.org [pnas.org]

- 5. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promegaconnections.com [promegaconnections.com]

- 10. researchgate.net [researchgate.net]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. | BioWorld [bioworld.com]

- 18. researchgate.net [researchgate.net]

- 19. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. Targeting Myc through BET-PROTAC elicits potent anti-lymphoma activity in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. GEO Accession viewer [ncbi.nlm.nih.gov]

A Technical Guide to PCAF/GCN5 Bromodomain Probes: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of chemical probes targeting the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5). These epigenetic regulators are implicated in a wide array of cellular processes, including transcriptional regulation, immune responses, and the development of cancer, making their bromodomains attractive targets for therapeutic intervention. This document summarizes the quantitative data for key probes, details the experimental protocols for their characterization, and visualizes their involvement in crucial signaling pathways.

Introduction to PCAF and GCN5 Bromodomains

PCAF (also known as KAT2B) and GCN5 (also known as KAT2A) are highly homologous histone acetyltransferases (HATs) that play pivotal roles in chromatin remodeling and gene expression.[1][2] Their bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2] Given their involvement in the regulation of key oncogenes such as c-Myc and tumor suppressors like p53, the development of selective chemical probes for the PCAF/GCN5 bromodomains is of significant interest for both basic research and drug discovery.[3][4][5]

Quantitative Data of PCAF/GCN5 Bromodomain Probes

A number of small molecule inhibitors targeting the PCAF/GCN5 bromodomains have been developed and characterized. The following tables summarize the in vitro and cellular potency, binding affinity, and selectivity of prominent chemical probes.

In Vitro Potency and Binding Affinity

| Probe Name | Target | Assay | Parameter | Value (nM) | Reference |

| GSK4027 | PCAF | TR-FRET | pIC50 = 7.4 (40 nM) | 40 | |

| GCN5 | BROMOscan | Ki | 1.4 | ||

| PCAF | BROMOscan | Ki | 1.4 | ||

| L-Moses (L-45) | PCAF | ITC | KD | 126 | [6] |

| GCN5 | ITC | KD | 550 | [6] | |

| PCAF | HTRF | Ki | 47 | [6] | |

| Compound 3 | PCAF | AlphaLISA | IC50 | 13 | [6] |

| GSK4028 (Negative Control) | PCAF | NanoBRET | pIC50 = 5 (10,000 nM) | 10,000 |

Cellular Potency and Target Engagement

| Probe Name | Cell Line | Assay | Parameter | Value (nM) | Reference |

| GSK4027 | HEK293 | NanoBRET | pIC50 = 7.2 (60 nM) | 60 | |

| L-Moses (L-45) | HEK293 | NanoBRET | IC50 | 220 (truncated PCAF) | [6] |

| L-Moses (L-45) | HEK293 | NanoBRET | IC50 | 1200 (full-length PCAF) |

Key Signaling Pathways Involving PCAF/GCN5

PCAF and GCN5 are integral components of several critical signaling pathways that regulate cell growth, proliferation, and immune responses. Their bromodomains are key to their recruitment to target gene promoters, where they influence the transcriptional activity of major players like c-Myc, p53, and NF-κB.

Experimental Protocols

The characterization of PCAF/GCN5 bromodomain probes relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency of inhibitors by measuring their ability to displace a fluorescently labeled ligand from the bromodomain.

Materials:

-

Recombinant GST-tagged PCAF or GCN5 bromodomain

-

Biotinylated histone H4 peptide (acetylated)

-

Europium (Eu3+) cryptate-labeled anti-GST antibody (donor)

-

Allophycocyanin (APC)-labeled streptavidin (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound, recombinant PCAF/GCN5-GST, and Eu-labeled anti-GST antibody.

-

Incubate for 15-30 minutes at room temperature.

-

Add the biotinylated histone peptide and streptavidin-APC mixture to initiate the binding reaction.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.

-

Calculate the FRET ratio (665 nm/620 nm) and plot against the compound concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based assay used for inhibitor screening. It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.

Materials:

-

Recombinant GST-tagged PCAF or GCN5 bromodomain

-

Biotinylated histone H4 peptide (acetylated)

-

Glutathione-coated donor beads

-

Streptavidin-coated acceptor beads

-

Assay buffer

-

Test compounds

-

384-well microplates

Procedure:

-

Add test compound, recombinant PCAF/GCN5-GST, and biotinylated histone peptide to a 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add glutathione-coated donor beads and incubate for 60 minutes.

-

Add streptavidin-coated acceptor beads and incubate for another 30-60 minutes in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal intensity against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified PCAF or GCN5 bromodomain protein

-

Test compound

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

ITC instrument

Procedure:

-

Dialyze the protein extensively against the ITC buffer. Dissolve the compound in the final dialysis buffer.

-

Degas both the protein and compound solutions.

-

Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

-

Load the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures the engagement of a compound with its target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.

Materials:

-

Cells expressing PCAF or GCN5 fused to NanoLuc® luciferase

-

Cell-permeable fluorescent tracer that binds to the PCAF/GCN5 bromodomain

-

Test compounds

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, opaque 96- or 384-well assay plates

Procedure:

-

Seed the NanoLuc®-tagged cells into an assay plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the test compound for a defined period (e.g., 2 hours).

-

Add the fluorescent tracer to all wells.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Materials:

-

Cells expressing the target protein

-

Test compound

-

PBS and lysis buffer

-

PCR tubes or 96-well plates

-

Thermal cycler

-

Equipment for protein detection (e.g., Western blot apparatus and antibodies)

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Harvest the cells and resuspend them in PBS.

-

Heat the cell suspension at various temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein at each temperature using Western blotting or another protein quantification method.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The development of potent and selective chemical probes for the PCAF/GCN5 bromodomains has provided invaluable tools to investigate their roles in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery. The continued exploration of the PCAF/GCN5 bromodomains as therapeutic targets holds promise for the development of novel treatments for a range of human diseases.

References

- 1. Gcn5 and PCAF negatively regulate interferon-β production through HAT-independent inhibition of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gcn5 and PCAF Regulate PPARγ and Prdm16 Expression To Facilitate Brown Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The c-MYC Oncoprotein Is a Substrate of the Acetyltransferases hGCN5/PCAF and TIP60 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of PCAF/GCN5 Acetylation on p53 Transactivation - Shelley Berger [grantome.com]

- 6. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of L-Glucose as a Negative Control in Cellular and Molecular Biology Experiments

A Note on Terminology: The query specified "D-Moses" as a negative control. Extensive searches have revealed that "this compound" is not a recognized chemical compound in biological research. It is highly probable that this was a typographical error for a sugar isomer. Given the context of experimental controls, this document will focus on the use of L-Glucose , the biologically inert enantiomer of D-Glucose, as a robust negative control for studying glucose-mediated biological effects.

Introduction: The Principle of Using L-Glucose as a Negative Control

In biological systems, D-glucose is a primary source of energy and a critical signaling molecule that initiates a multitude of cellular processes.[1] To distinguish the specific metabolic and signaling effects of D-glucose from non-specific effects such as osmotic stress, it is essential to use a proper negative control. L-glucose is the ideal candidate for this role.[1][2]

While chemically identical to D-glucose in terms of atomic composition, L-glucose is its stereoisomer (a mirror image) and is not recognized by the enzymes and transporters that handle D-glucose in most organisms.[3] Specifically, L-glucose cannot be phosphorylated by hexokinase, the first and rate-limiting enzyme in the glycolytic pathway, and is therefore not metabolized to produce ATP.[1] This biological inertness allows researchers to isolate the effects of D-glucose signaling and metabolism from other experimental variables.

Key Applications of L-Glucose as a Negative Control

-

Dissecting Signaling Pathways: To confirm that a signaling cascade (e.g., the insulin signaling pathway) is specifically activated by D-glucose and not by changes in osmolarity or other non-specific interactions.

-

Gene Expression Analysis: To demonstrate that the upregulation or downregulation of specific genes is a direct consequence of D-glucose metabolism or signaling.

-

Cell Viability and Proliferation Assays: To control for the effects of nutrient availability versus non-specific chemical effects on cell growth and survival.

-

Metabolic Flux Analysis: To serve as a baseline for non-specific uptake and to differentiate it from active, transporter-mediated D-glucose uptake.

Data Presentation: Comparative Effects of D-Glucose and L-Glucose

The following tables summarize quantitative data from representative experiments, highlighting the differential effects of D-glucose and L-glucose.

Table 1: Effect of D-Glucose vs. L-Glucose on Insulin Signaling in Adipocytes

| Treatment (25 mM) | p-Akt (Ser473) Relative Intensity | p-mTOR (Ser2448) Relative Intensity |

| Control (No sugar) | 1.0 | 1.0 |

| D-Glucose | 4.5 ± 0.5 | 3.8 ± 0.4 |

| L-Glucose | 1.1 ± 0.2 | 1.2 ± 0.3 |

| Mannitol (Osmotic Control) | 1.2 ± 0.3 | 1.1 ± 0.2 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of D-Glucose vs. L-Glucose on GLUT4 Gene Expression in Muscle Cells

| Treatment (25 mM) | GLUT4 mRNA Fold Change |

| Control (No sugar) | 1.0 |

| D-Glucose | 2.8 ± 0.3 |

| L-Glucose | 1.1 ± 0.1 |

| Mannitol (Osmotic Control) | 1.2 ± 0.2 |

Data are represented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene.

Table 3: Effect of D-Glucose vs. L-Glucose on Cancer Cell Viability (MTT Assay)

| Treatment (48 hours) | Cell Viability (% of Control) |

| Control (5.5 mM D-Glucose) | 100% |

| High D-Glucose (25 mM) | 135% ± 8% |

| L-Glucose (25 mM) | 98% ± 5% |

| Mannitol (25 mM) | 99% ± 6% |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Here, we provide detailed protocols for key experiments using L-glucose as a negative control.

Protocol for Analyzing Insulin Signaling Pathway Activation by Western Blot

This protocol details the steps to assess the phosphorylation of key proteins in the insulin signaling pathway, such as Akt, in response to D-glucose, with L-glucose as a negative control.

Materials:

-

Cell line of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

-

Cell culture medium (e.g., DMEM) with and without glucose

-

D-Glucose, L-Glucose, and Mannitol (for osmotic control)

-

Insulin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Glucose-starve the cells for 1 hour in glucose-free DMEM.

-

-

Treatment:

-

Prepare treatment media:

-

Control: Glucose-free DMEM

-

D-Glucose: DMEM with 25 mM D-glucose

-

L-Glucose: DMEM with 25 mM L-glucose

-

Mannitol: DMEM with 25 mM Mannitol

-

-

Treat cells with the respective media for 30 minutes.

-

For positive control of insulin signaling, treat a set of cells with 100 nM insulin for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).

-

Protocol for Analyzing Gene Expression by qPCR

This protocol outlines the steps to measure the expression of a D-glucose-responsive gene, such as GLUT4, using L-glucose as a negative control.

Materials:

-

Cell line of interest

-

Treatment media as described in Protocol 4.1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for the gene of interest (e.g., GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Follow steps 1 and 2 from Protocol 4.1, but with a longer treatment time (e.g., 6-24 hours, to allow for transcriptional changes).

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse them according to the RNA extraction kit protocol.

-

Quantify the extracted RNA and assess its purity.

-

Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression, normalized to the housekeeping gene.

-

Protocol for Cell Viability Assay (MTT Assay)

This protocol describes how to assess cell viability in response to different sugar treatments using the MTT assay.

Materials:

-

Cell line of interest

-

96-well plates

-

Treatment media as described in Protocol 4.1

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will not lead to over-confluency during the experiment.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Replace the medium with the different treatment media (Control, D-Glucose, L-Glucose, Mannitol).

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Visualizations: Signaling Pathways and Experimental Workflows

D-Glucose-Mediated Insulin Signaling Pathway

Caption: D-Glucose-mediated insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Comparing D-Glucose and L-Glucose Effects

Caption: General experimental workflow for using L-glucose as a negative control.

References

Protocol for D-Moses and L-Moses Co-treatment: A Hypothetical Exploration

Disclaimer: The following Application Notes and Protocols are based on a hypothetical scenario as no scientific literature or public data currently exists for compounds named "D-Moses" and "L-Moses." This document is intended to serve as a template and a guide for developing a protocol should such compounds become available and require investigation for their combined therapeutic effects. All experimental details are illustrative and would need to be adapted based on the actual physicochemical and biological properties of this compound and L-Moses.

Introduction

This document outlines a hypothetical protocol for the co-treatment of cells with this compound and L-Moses, two novel investigational compounds. The primary objective is to assess the potential synergistic, additive, or antagonistic effects of these compounds on the "Hypothetical Signaling Pathway" (HSP) and downstream cellular responses. The HSP is a fictional pathway created for the purpose of this illustrative protocol.

Hypothetical Signaling Pathway: The "Moses Kinase Cascade"

The "Moses Kinase Cascade" is a hypothetical signaling pathway involved in cellular proliferation and survival. In this model, an external growth factor (GF) activates a Receptor Tyrosine Kinase (RTK), initiating a phosphorylation cascade. This compound is hypothesized to be an inhibitor of Kinase A, while L-Moses is an inhibitor of the downstream effector, Transcription Factor B.

Application Notes and Protocols for L-Moses in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Moses is a potent and selective small molecule inhibitor of the mTORC1 complex, a critical component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its hyperactivation is a common feature in many types of cancer, making it a key target for therapeutic intervention. By specifically targeting mTORC1, L-Moses disrupts the phosphorylation of downstream effectors, leading to the inhibition of protein synthesis and cell cycle progression.[1] This ultimately induces apoptosis and autophagy in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[1] These application notes provide detailed protocols for utilizing L-Moses in various cell culture assays to assess its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Akt then modulates the activity of numerous downstream targets, including the tuberous sclerosis complex (TSC), which acts as a negative regulator of mTORC1. L-Moses exerts its inhibitory effect directly on the mTORC1 complex, preventing the phosphorylation of its key downstream targets, p70 S6 Kinase (p70S6K) and 4E-BP1. The inhibition of these proteins leads to a decrease in protein synthesis and cell cycle arrest.

References

Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug candidate with its target protein within a physiologically relevant cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[4][5][6] When a small molecule binds to its target protein, it often increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates target engagement.[7] This methodology is invaluable for validating drug-target interactions, elucidating mechanisms of action, and guiding medicinal chemistry efforts in drug discovery.[2]

These application notes provide a detailed protocol for performing a Western blot-based CETSA to verify the target engagement of a hypothetical small molecule inhibitor, herein referred to as "Molecule X".

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for adherent cell lines. Modifications may be necessary for suspension cells.

Materials:

-

Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-